molecular formula C11H14N6 B14166752 N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine CAS No. 300805-65-6

N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B14166752
CAS No.: 300805-65-6
M. Wt: 230.27 g/mol
InChI Key: YAOKCXGYFUKHBL-UHFFFAOYSA-N
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Description

N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as cesium carbonate to facilitate the nucleophilic substitution reactions . The process can be carried out under mild conditions, making it efficient and scalable.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can lead to the formation of azides, while reduction of the triazine ring can yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

300805-65-6

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H14N6/c1-8-14-10(16-11(15-8)17-12)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H2,13,14,15,16,17)

InChI Key

YAOKCXGYFUKHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NN)NCC2=CC=CC=C2

solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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